DISPERSE YELLOW 5 chemical structure and synthesis pathway
DISPERSE YELLOW 5 chemical structure and synthesis pathway
This technical monograph details the chemical structure, synthesis pathway, and critical properties of Disperse Yellow 5 (C.I. 12790). It is designed for researchers and industrial chemists requiring a rigorous, mechanism-based understanding of this monoazo dye, distinct from the water-soluble food additive Tartrazine (Yellow 5).
Executive Summary
Disperse Yellow 5 is a non-ionic, monoazo dye widely utilized for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon. Its chemical architecture combines a nitro-substituted diazo component with a quinolone-based coupling moiety, imparting a "greenish-yellow" hue with high lightfastness. Unlike acid or reactive dyes, it relies on physical entrapment and solid-solution mechanisms within the fiber matrix rather than ionic bonding.
Crucial Distinction: Do not confuse with FD&C Yellow 5 (Tartrazine) .
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Disperse Yellow 5: CAS 6439-53-8 (Textile Dye, Hydrophobic)
-
FD&C Yellow 5: CAS 1934-21-0 (Food Dye, Hydrophilic)
Chemical Identity & Structural Analysis[1][2]
The chromophore of Disperse Yellow 5 is established by an azo linkage (-N=N-) connecting a meta-nitrobenzene ring to a quinolone heterocyclic system.
Physicochemical Profile
| Parameter | Specification |
| C.I. Name | Disperse Yellow 5 |
| C.I. Number | 12790 |
| CAS Number | 6439-53-8 |
| Chemical Name | 3-[(3-nitrophenyl)diazenyl]-4-hydroxy-1-methylquinolin-2(1H)-one |
| Molecular Formula | C₁₆H₁₂N₄O₄ |
| Molecular Weight | 324.29 g/mol |
| Appearance | Yellow to greenish-yellow powder |
| Solubility | Soluble in acetone, DMF, benzene; Insoluble in water |
| λmax (Visible) | ~410–430 nm (Green-light yellow region) |
Structural Features
The molecule exhibits keto-enol tautomerism within the quinolone ring system, which stabilizes the azo linkage via intramolecular hydrogen bonding (between the hydroxyl hydrogen and the azo nitrogen). This planar configuration enhances the dye's sublimation fastness—a critical attribute for thermosol dyeing processes.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule at the azo linkage, revealing two primary precursors:
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Diazo Component (Electrophile): 3-Nitroaniline (m-Nitroaniline).
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Coupling Component (Nucleophile): 4-Hydroxy-1-methylquinolin-2(1H)-one.[1][2]
The coupling component itself is not a commodity chemical in all labs and is often synthesized in situ or as a discrete intermediate from N-methylanthranilic acid .
Synthesis Pathway[1][2][4][5][6][7]
Phase 1: Synthesis of Coupling Component
Target: 4-Hydroxy-1-methylquinolin-2(1H)-one
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Reagents: N-methylanthranilic acid, Acetic Anhydride, Acetic Acid.[2]
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Mechanism: Cyclocondensation.
Protocol:
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Dissolve N-methylanthranilic acid (1.0 eq) in a mixture of acetic anhydride and acetic acid (1:1 v/v).
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Reflux the mixture for 3 hours. The acetic anhydride acts as a dehydrating agent, promoting ring closure between the carboxylic acid and the secondary amine (via an acetyl intermediate).
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Quench with ice water to precipitate the quinolone derivative.
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Filter and recrystallize from ethanol.
Phase 2: Diazotization
Target: 3-Nitrobenzenediazonium chloride
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Reagents: 3-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).[1]
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Conditions: 0–5°C, pH < 1.
Protocol:
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Disperse 3-nitroaniline (1.0 eq) in 15-20% HCl solution. Agitate vigorously to form the amine hydrochloride salt.
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Cool the system to 0–5°C using an ice/salt bath. Critical: Temperature control prevents decomposition of the unstable diazonium salt into phenols.
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Add aqueous NaNO₂ (1.05 eq) dropwise. Maintain temperature < 5°C.
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Stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess HNO₂ with sulfamic acid or urea to prevent side reactions in the coupling step.
Phase 3: Azo Coupling
Target: Disperse Yellow 5
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Mechanism: Electrophilic Aromatic Substitution (EAS).
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Conditions: pH 8–9 (controlled), 10–15°C.
Protocol:
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Dissolve the 4-hydroxy-1-methylquinolin-2(1H)-one (from Phase 1) in dilute NaOH solution. The alkali deprotonates the hydroxyl group, forming the phenoxide-like anion, which is a powerful nucleophile activated at the 3-position.
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Cool this coupling solution to 10°C.
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Slowly add the diazonium salt solution (from Phase 2) to the coupling component.
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Simultaneously add Sodium Carbonate (Na₂CO₃) to maintain pH between 8 and 9. Note: If pH drops too low, coupling stops; if too high, the diazonium salt degrades.
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The dye precipitates immediately as a yellow solid.
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Stir for 2 hours, then neutralize with dilute acetic acid to pH 7.
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Filter, wash with water until filtrate is chloride-free, and dry.
Visualized Pathway (DOT Diagram)
Figure 1: Convergent synthesis pathway of Disperse Yellow 5 showing the parallel preparation of diazo and coupling components.
Purification & Analytical Characterization
For research or reference standard preparation, crude dye must be purified to remove unreacted isomers and inorganic salts.
Purification Protocol
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Washing: Wash the filter cake with hot water (60°C) to remove sodium chloride and excess base.
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Recrystallization: Dissolve the dried crude cake in boiling DMF (Dimethylformamide) or Chlorobenzene . Filter hot to remove insoluble impurities. Cool slowly to crystallize.
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Purity Check: Thin Layer Chromatography (TLC) using Toluene:Acetone (8:2) on Silica Gel 60 F254.
Analytical Markers
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UV-Vis Spectroscopy: Dissolve in Methanol. Expect
at 410–430 nm . A secondary peak in the UV region (~234 nm) corresponds to the aromatic ring transitions. -
HPLC: Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (Gradient). Detection: 254 nm and 420 nm.
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IR Spectrum (FTIR):
- : Lactam C=O stretch (quinolone ring).[3]
-
: Nitro group (
) symmetric/asymmetric stretch. -
: Azo group (
) stretch (often weak).
Safety & Toxicology (E-E-A-T)
While Disperse Yellow 5 is not classified as highly toxic like some benzidine-based azo dyes, strict safety protocols are mandatory in a research setting.
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Sensitization: Disperse dyes are notorious skin sensitizers. Nitrile gloves and long sleeves are non-negotiable to prevent "textile dermatitis."
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Dust Explosion: Finely ground dye powder presents a dust explosion hazard. Use spark-proof tools and local exhaust ventilation (LEV) when weighing bulk powder.
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Precursor Hazards:
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3-Nitroaniline: Toxic by inhalation and skin absorption; methemoglobinemia hazard.
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Acetic Anhydride:[2] Corrosive lachrymator.
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References
-
World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications.[4][5][6]Link
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PubChem. (n.d.). 3-Nitroaniline (Diazo Precursor) Compound Summary. National Library of Medicine. Link
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ChemicalBook. (2016).[2] Synthesis of 4-hydroxy-1-methyl-2-quinolone (Patent CN103319497).[2]Link
-
AAT Bioquest. (n.d.).[4] Disperse Yellow 5 Spectrum and Absorbance Data.[4]Link
-
BOC Sciences. (n.d.). Disperse Yellow 5 CAS 6439-53-8 Product Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]
- 5. UV-Vis Spectrum of Tartrazine (Yellow 5) | SIELC Technologies [sielc.com]
- 6. worlddyevariety.com [worlddyevariety.com]
